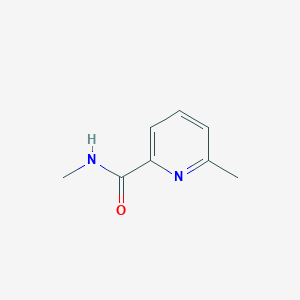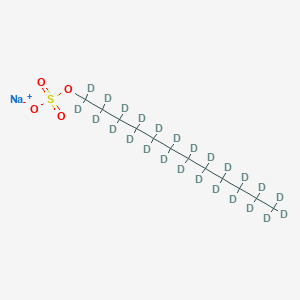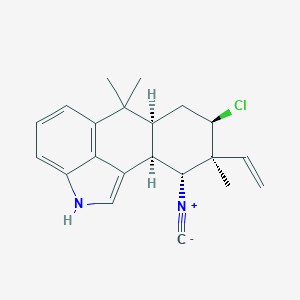
Hapalindole L
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hapalindole L is a natural product that belongs to the family of alkaloids. It is produced by cyanobacteria and has been found to possess various biological activities. The compound has been studied extensively due to its potential applications in the field of drug discovery.
Wissenschaftliche Forschungsanwendungen
Biosynthetic Assembly and Chemical Structure
Hapalindoles, including Hapalindole L, are bioactive indole alkaloids known for their complex polycyclic ring systems. Their biosynthetic assembly, involving the fam gene cluster from cyanobacterium Fischerella ambigua and the characterization of specific enzymes, demonstrates the formation of their unique tetracyclic core ring system. This process involves a biosynthetic Cope rearrangement and subsequent reactions, highlighting the intricate chemistry of these compounds (Li et al., 2015).
Biological Activities and Potential Applications
Sodium Channel Modulation
Hapalindole L, along with other hapalindole congeners, has been found to modulate sodium channels, suggesting potential neurotoxic properties. These findings indicate a role for hapalindoles as potential neurotoxic secondary metabolites, similar to saxitoxins and anatoxins, in freshwater ecosystems (Cagide et al., 2014).
Insecticidal Activity
Hapalindole L exhibits insecticidal properties, indicating its potential use in biocontrol of insect pests. This discovery underlines the significance of cyanobacterial biofilms as sources of insecticidal metabolites (Becher et al., 2007).
Anticancer Potential
In a study on PC-3 prostate cancer cells, Hapalindole H, closely related to Hapalindole L, exhibited potent NF-ĸB inhibition and induced apoptosis via the intrinsic mitochondrial pathway. This suggests potential therapeutic applications in cancer treatment (Acuña et al., 2018).
Chemical Synthesis and Structural Analysis
Biosynthetic Pathway Analysis
Comparative analysis of hapalindole gene clusters revealed insights into the biosynthesis of the indole-isonitrile intermediate. This contributes to our understanding of the structural diversification of hapalindoles, including Hapalindole L (Micallef et al., 2014).
Structural Basis of Biosynthesis
The structure of Stig cyclases, which play a role in hapalindole biosynthesis, was investigated to understand the Cope rearrangement and cyclization processes. This research is crucial for comprehending the chemical diversity of hapalindoles (Newmister et al., 2018).
Total Synthesis
Research into the total synthesis of hapalindoles, including Hapalindole Q, showcases advanced synthetic chemistry techniques that could be applied to the synthesis of Hapalindole L and other similar compounds (Kinsman & Kerr, 2001).
Biocatalytic Diversification
The utilization of Fam prenyltransferase and Stig cyclases for the structural diversification of hapalindole indole alkaloids highlights the potential for creating a range of derivatives, including Hapalindole L (Hohlman et al., 2021).
Eigenschaften
CAS-Nummer |
106928-27-2 |
|---|---|
Produktname |
Hapalindole L |
Molekularformel |
C21H23ClN2 |
Molekulargewicht |
338.9 g/mol |
IUPAC-Name |
(2R,3R,4S,5R,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraene |
InChI |
InChI=1S/C21H23ClN2/c1-6-21(4)16(22)10-14-18(19(21)23-5)12-11-24-15-9-7-8-13(17(12)15)20(14,2)3/h6-9,11,14,16,18-19,24H,1,10H2,2-4H3/t14-,16+,18-,19+,21+/m0/s1 |
InChI-Schlüssel |
UGBGKUYYYCTXAK-GOQBWSAFSA-N |
Isomerische SMILES |
C[C@]1([C@@H](C[C@H]2[C@@H]([C@H]1[N+]#[C-])C3=CNC4=CC=CC(=C43)C2(C)C)Cl)C=C |
SMILES |
CC1(C2CC(C(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)Cl)C |
Kanonische SMILES |
CC1(C2CC(C(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)Cl)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



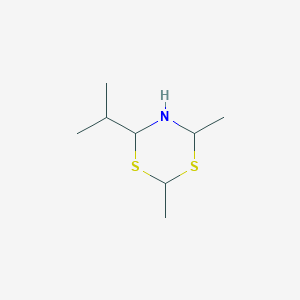

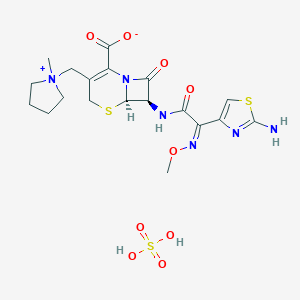
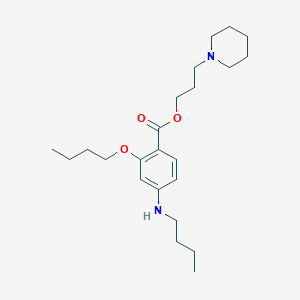
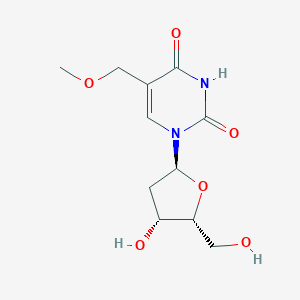
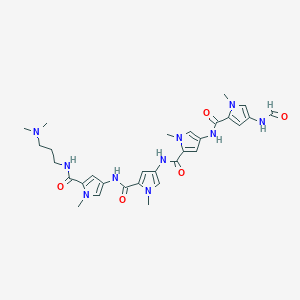
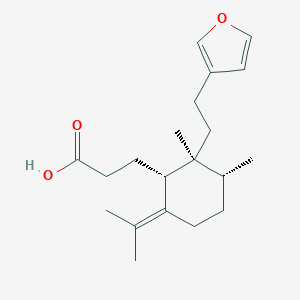
![5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3-thione](/img/structure/B9944.png)
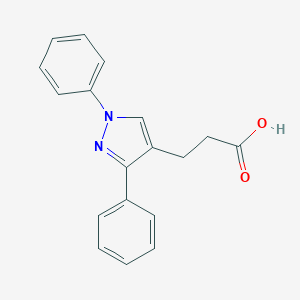
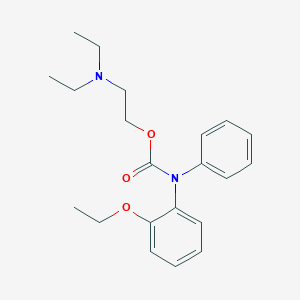
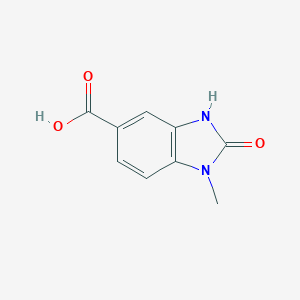
![2-amino-4-methyl-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]pentanamide](/img/structure/B9952.png)
